molecular formula C10H10N2O B12951558 1,3-Dimethyl-1H-indazole-4-carbaldehyde

1,3-Dimethyl-1H-indazole-4-carbaldehyde

Cat. No.: B12951558
M. Wt: 174.20 g/mol
InChI Key: WJYGBVAMCVMAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1H-indazole-4-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of the carbaldehyde group at the 4-position and the methyl groups at the 1 and 3 positions make this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1H-indazole-4-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-indazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl groups and the aldehyde group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 1,3-Dimethyl-1H-indazole-4-carboxylic acid.

    Reduction: 1,3-Dimethyl-1H-indazole-4-methanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

1,3-Dimethyl-1H-indazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-indazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but the compound’s structure allows it to participate in key interactions that modulate biological activity .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-3-carbaldehyde: Lacks the methyl groups at the 1 and 3 positions.

    2H-Indazole-4-carbaldehyde: Differs in the position of the nitrogen atom in the indazole ring.

    1,2-Dimethyl-1H-indazole-4-carbaldehyde: Methyl groups are at different positions.

Uniqueness

1,3-Dimethyl-1H-indazole-4-carbaldehyde is unique due to the specific placement of the methyl groups and the carbaldehyde group, which can influence its reactivity and biological activity. This unique structure can lead to distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1,3-dimethylindazole-4-carbaldehyde

InChI

InChI=1S/C10H10N2O/c1-7-10-8(6-13)4-3-5-9(10)12(2)11-7/h3-6H,1-2H3

InChI Key

WJYGBVAMCVMAHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=CC=CC(=C12)C=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.